

Enecadin (NS-7): A Technical Guide for Ischemic Stroke Research

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Compound of Interest

Compound Name: *Enecadin*

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Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a critical need for effective neuroprotective agents. **Enecadin** (NS-7), a novel small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical research on **Enecadin** for the treatment of ischemic stroke. It details its mechanism of action as a sodium/calcium ($\text{Na}^+/\text{Ca}^{2+}$) channel blocker, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes its proposed signaling pathway and experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals in the field of stroke drug development.

Introduction to Enecadin (NS-7)

Enecadin, chemically identified as 4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride, is a novel neuroprotective agent.^{[1][2]} Its primary mechanism of action is the blockade of voltage-gated Na^+ and Ca^{2+} channels.^{[2][3]} In the context of ischemic stroke, the massive influx of sodium and calcium ions into neurons is a critical early event in the ischemic cascade, leading to cytotoxic edema, mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. By inhibiting these channels, **Enecadin** aims to mitigate these initial cytotoxic events and preserve neuronal integrity in the ischemic penumbra.

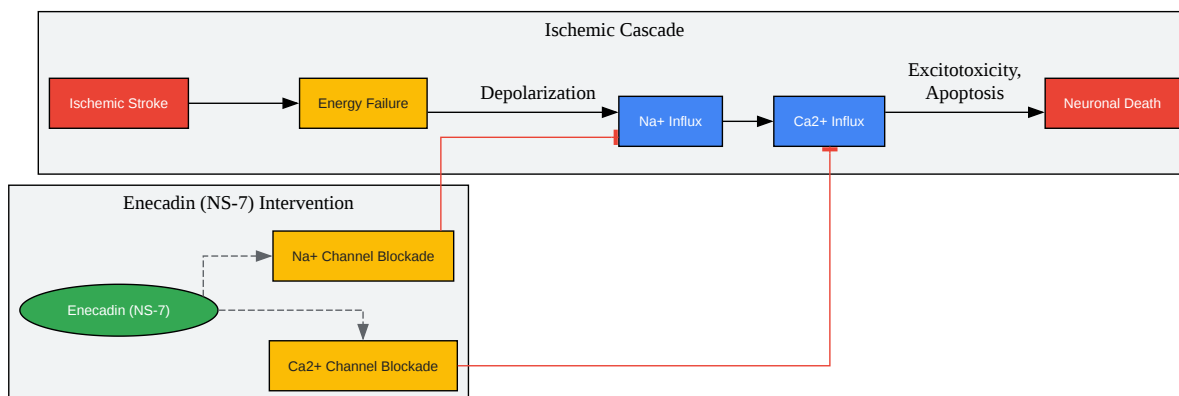
Mechanism of Action and Signaling Pathways

Enecadin's neuroprotective effects are primarily attributed to its ability to block voltage-gated sodium and calcium channels.[2][3] This action is crucial in the acute phase of ischemic stroke.

During an ischemic event, the lack of oxygen and glucose disrupts cellular energy metabolism, leading to the failure of ion pumps like Na⁺/K⁺-ATPase. This results in an uncontrolled influx of Na⁺ ions, causing cytotoxic edema. The subsequent depolarization of the neuronal membrane opens voltage-gated Ca²⁺ channels, leading to a massive influx of Ca²⁺. Elevated intracellular Ca²⁺ triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), which collectively contribute to neuronal cell death through necrosis and apoptosis.[2]

Enecadin, by blocking these channels, is thought to directly counter these initial pathological events. It has been shown to protect cerebral tissues by improving the disturbance of cerebral energy metabolism and suppressing cerebral edema.[4]

While research has highlighted the importance of signaling pathways such as Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) in neuroprotection against ischemic stroke, current literature does not establish a direct link between **Enecadin** (NS-7) and the modulation of these specific pathways.[5][6] The primary described mechanism remains the direct blockade of ion channels.



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Proposed mechanism of **Enecadin** (NS-7) in ischemic stroke.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of **Enecadin** has been evaluated in rodent models of ischemic stroke, primarily through the reduction of infarct volume and improvement in neurological deficits.

Table 1: Effect of Enecadin (NS-7) on Infarct Volume in Rat Models of Middle Cerebral Artery Occlusion (MCAO)

Study Reference	Animal Model	MCAO Duration	Enecadin (NS-7) Dose	Administration Time	Infarct Volume Reduction (%)
Sopala et al. (2002)[3]	Rat	75 min (transient)	0.5 mg/kg i.v.	30 min after MCAO	37% (Total), 47.8% (Cortical), 21.5% (Striatal)
Minematsu et al. (2001)[4]	Rat	Permanent	0.03125-0.25 mg/kg (single bolus)	Immediately after MCAO	Dose-dependent reduction
Tsuchida et al. (2001)[7]	Rat	120 min (transient)	Not specified	Immediately after ischemia	Cortical: 40.2%
Tsuchida et al. (2001)[7]	Rat	120 min (transient)	Not specified	30 min after ischemia	Cortical: 31.1%
Tsuchida et al. (2001)[7]	Rat	120 min (transient)	Not specified	60 min after ischemia	Cortical: 28.9%
Tsuchida et al. (2001)[7]	Rat	120 min (transient)	Not specified	120 min after ischemia	Cortical: 21.1%

Table 2: Effect of Enecadin (NS-7) on Neurological Score and Brain Edema

Study Reference	Animal Model	Enecadin (NS-7) Dose	Outcome Measure	Result
Sopala et al. (2002)[3]	Rat	0.5 mg/kg i.v.	Neurological tests	Significant protection
Minematsu et al. (2001)[4]	Rat	0.03125-0.25 mg/kg	Brain Water Content (Edema)	Dose-dependent reduction in cortex and striatum
Tsuchida et al. (2001)[7]	Rat	Not specified	Neurological examination (hemiparesis, abnormal posture)	Significant improvement at 48h reperfusion

Experimental Protocols

The following protocols are based on methodologies described in the cited preclinical studies.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The intraluminal suture method is a commonly employed technique to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[8]

- Animals: Adult male Sprague-Dawley or Wistar rats are typically used.[7][8]
- Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
- Surgical Procedure:
 - A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
 - The ECA is ligated and dissected distally.
 - A nylon monofilament suture (often silicone-coated for consistency) is introduced into the ECA lumen.[1]

- The suture is advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).
- Duration of Occlusion:
 - Permanent MCAO: The suture is left in place.[\[4\]](#)
 - Transient MCAO: The suture is withdrawn after a specific period (e.g., 75 or 120 minutes) to allow for reperfusion.[\[3\]](#)[\[7\]](#)
- Confirmation of Occlusion: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.



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General experimental workflow for preclinical evaluation of **Enecadin** (NS-7).

Drug Administration

Enecadin (NS-7) or a vehicle control (e.g., saline) is typically administered via intravenous (i.v.) injection. The timing of administration is a critical variable, with studies investigating administration immediately after MCAO, during occlusion, or at the onset of reperfusion.[3][4][7]

Assessment of Outcomes

- Infarct Volume Measurement:
 - At a predetermined time point post-MCAO (e.g., 24, 48, or 72 hours), animals are euthanized, and their brains are removed.
 - The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[8]
 - TTC stains viable tissue red, leaving the infarcted area unstained (white).
 - The area of infarction in each slice is measured, and the total infarct volume is calculated.
- Neurological Deficit Scoring:
 - Neurological function is assessed using a standardized scoring system (e.g., modified Tarlov criteria or a multi-point scale evaluating posture, motor function, and reflexes).[2]
 - Assessments are typically performed at baseline and at various time points after MCAO.
- Brain Edema Measurement:
 - Brain water content is determined by comparing the wet and dry weights of brain tissue samples from the ischemic and non-ischemic hemispheres.[4]

Pharmacokinetics and Clinical Development

Limited information is publicly available regarding the detailed pharmacokinetics of **Enecadin** (NS-7). A clinical trial (NCT00331721) was initiated to investigate the tolerability and pharmacokinetics of **Enecadin** in patients with acute ischemic stroke.[9] The study aimed to enroll patients within 9 hours of stroke symptom onset.[9] The results of this trial have not been widely published in peer-reviewed literature.

Conclusion and Future Directions

Preclinical studies have demonstrated the neuroprotective potential of **Enecadin** (NS-7) in animal models of ischemic stroke. Its mechanism as a Na⁺/Ca²⁺ channel blocker targets a critical early event in the ischemic cascade. The available data show a consistent reduction in infarct volume and improvement in neurological outcomes.

However, further research is warranted to fully elucidate its molecular mechanisms. Investigating potential downstream signaling effects, including any influence on pathways like SIRT1 and Nrf2, would provide a more complete understanding of its neuroprotective profile. Additionally, the publication of results from clinical trials is crucial to determine its safety, tolerability, and potential efficacy in human stroke patients. The development of **Enecadin** (NS-7) represents a valuable line of inquiry in the ongoing search for effective treatments for acute ischemic stroke.

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